

Application Notes and Protocols for the Characterization of 2-Methoxy-5-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-5-nitrophenol

Cat. No.: B041512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical techniques for the characterization of **2-Methoxy-5-nitrophenol**. Detailed application notes and experimental protocols are presented for a suite of analytical methodologies, including chromatography, spectroscopy, and thermal analysis. The information herein is intended to guide researchers and drug development professionals in establishing robust and reliable analytical strategies for this compound.

Introduction

2-Methoxy-5-nitrophenol (also known as 5-nitroguaiacol) is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.^{[1][2]} Its purity and physicochemical properties are critical for the quality and efficacy of the final products. Therefore, a thorough analytical characterization is essential. This document outlines the principal analytical techniques for the identification, quantification, and characterization of **2-Methoxy-5-nitrophenol**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methoxy-5-nitrophenol** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₄	[1] [3]
Molecular Weight	169.13 g/mol	[1] [3]
CAS Number	636-93-1	[1] [3]
Appearance	Yellow to light brown powder	[1]
Melting Point	103-107 °C	[1]
Boiling Point	110-112 °C at 1 mmHg	[1]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	

Chromatographic Analysis

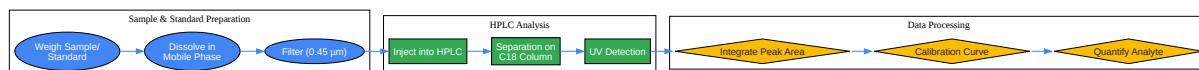
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity assessment and quantification of **2-Methoxy-5-nitrophenol**. A reversed-phase method is typically employed.

Application Note: This method is suitable for determining the purity of **2-Methoxy-5-nitrophenol** and for quantifying it in reaction mixtures and final products. The acidic mobile phase ensures that the phenolic group is protonated, leading to good peak shape and retention on a C18 column.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: C18, 5 µm particle size, 4.6 x 150 mm.
- Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid. A typical starting point is a 65:35 (v/v) mixture of water (with 0.1% TFA) and acetonitrile.


- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: UV detection at 254 nm or at the absorption maximum of the compound.
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
- Standard Preparation: Prepare a series of standard solutions of **2-Methoxy-5-nitrophenol** in the mobile phase covering the expected concentration range of the sample.

Data Presentation:

Parameter	Expected Value
Retention Time	Dependent on the specific method, but typically in the range of 3-10 minutes.
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.3 µg/mL
Accuracy (% Recovery)	98-102%
Precision (%RSD)	< 2%

Note: These are typical values for a validated HPLC method for a similar compound and should be experimentally determined for **2-Methoxy-5-nitrophenol**.

Workflow for HPLC Analysis:

[Click to download full resolution via product page](#)

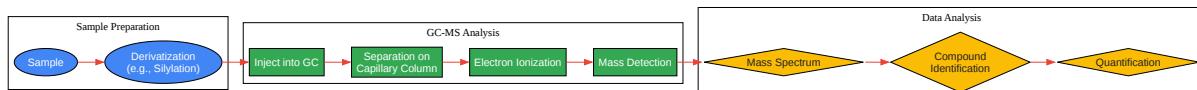
Caption: Workflow for the HPLC analysis of **2-Methoxy-5-nitrophenol**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **2-Methoxy-5-nitrophenol**, especially for volatile impurities. Due to the polar nature of the phenolic hydroxyl group, derivatization is often required to improve its volatility and chromatographic performance.

Application Note: This method is highly selective and sensitive, making it suitable for trace analysis and impurity profiling. Trimethylsilylation (TMS) is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a TMS group, increasing volatility.

Experimental Protocol:


- Instrumentation: A GC system coupled to a Mass Spectrometer (MS).
- Derivatization:
 - Accurately weigh about 1 mg of the sample into a vial.
 - Add 100 μL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
 - Add 50 μL of a suitable solvent like pyridine or acetonitrile to facilitate the reaction.
 - Cap the vial tightly and heat at 70°C for 30 minutes.

- Allow the vial to cool to room temperature before injection.
- GC Conditions:
 - Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
 - Injection Mode: Splitless.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 450.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Data Presentation:

Parameter	Expected Value
Retention Time of TMS derivative	Dependent on the specific method.
Molecular Ion (M ⁺) of TMS derivative	m/z 241
Key Fragment Ions	m/z 226 (M-15, loss of CH ₃), m/z 73 (Si(CH ₃) ₃)

Workflow for GC-MS Analysis:

[Click to download full resolution via product page](#)

Caption: Workflow for the GC-MS analysis of **2-Methoxy-5-nitrophenol**.

Spectroscopic Analysis

UV-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a simple and rapid technique for the quantification of **2-Methoxy-5-nitrophenol** in solution and for monitoring reaction kinetics.

Application Note: The aromatic ring and the nitro group in **2-Methoxy-5-nitrophenol** give rise to characteristic UV absorption bands. This method is particularly useful for concentration determination using a calibration curve.

Experimental Protocol:

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Solvent: Methanol or acetonitrile.
- Sample Preparation: Prepare a stock solution of **2-Methoxy-5-nitrophenol** of known concentration in the chosen solvent. Prepare a series of dilutions to generate a calibration curve.
- Measurement:
 - Record the UV-Vis spectrum from 200 to 400 nm using the solvent as a blank.

- Determine the wavelength of maximum absorbance (λ_{max}).
- Measure the absorbance of the standard solutions and the sample solution at the λ_{max} .

Data Presentation:

Solvent	λ_{max} (nm)
Water	~317, ~400

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the **2-Methoxy-5-nitrophenol** molecule, confirming its identity.

Application Note: The FTIR spectrum will show characteristic absorption bands for the hydroxyl (O-H), methoxy (C-O), nitro (N-O), and aromatic (C=C and C-H) groups.

Experimental Protocol:

- Instrumentation: An FTIR spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Place the mixture into a pellet die and press it under high pressure to form a transparent or translucent pellet.
- Measurement:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .

Data Presentation:

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H (hydroxyl)	3200-3600 (broad)
C-H (aromatic)	3000-3100
C-H (methyl)	2850-2960
C=C (aromatic)	1450-1600
NO ₂ (asymmetric stretch)	1500-1550
NO ₂ (symmetric stretch)	1330-1370
C-O (methoxy)	1000-1300

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is a definitive technique for the structural elucidation and confirmation of the identity of **2-Methoxy-5-nitrophenol**.

Application Note: The ¹H NMR spectrum provides information on the number and environment of the protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Measurement:
 - Acquire the ¹H NMR spectrum.
 - Acquire the ¹³C NMR spectrum with proton decoupling.

Data Presentation:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8	d	1H	Ar-H
~7.6	dd	1H	Ar-H
~7.0	d	1H	Ar-H
~6.0	s	1H	OH
~4.0	s	3H	OCH ₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~152	C-OH
~148	C-OCH ₃
~141	C-NO ₂
~120	Ar-CH
~115	Ar-CH
~110	Ar-CH
~56	OCH ₃

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of **2-Methoxy-5-nitrophenol**.

Application Note: A sharp melting endotherm in the DSC thermogram is indicative of a pure crystalline compound. The onset of the melting peak is typically reported as the melting point.

Experimental Protocol:

- Instrumentation: A DSC instrument.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
- Measurement:
 - Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., from 30 °C to 150 °C).
 - Use an empty sealed aluminum pan as a reference.

Data Presentation:

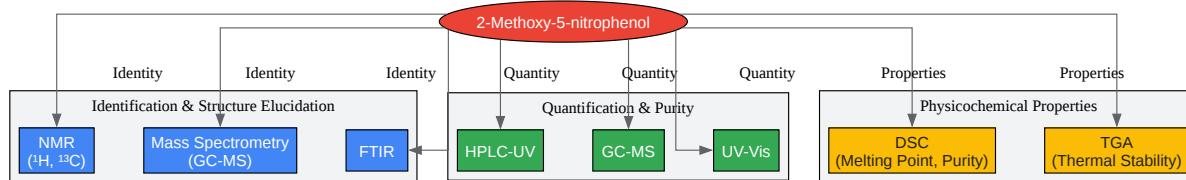
Parameter	Expected Value
Melting Point (Onset)	103-107 °C

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to assess its thermal stability.

Application Note: The TGA thermogram will show the temperature at which the compound starts to decompose.

Experimental Protocol:


- Instrumentation: A TGA instrument.
- Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
- Measurement:

- Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from 30 °C to 600 °C).

Data Presentation:

Parameter	Expected Value
Onset of Decomposition	To be determined experimentally.

Logical Relationship of Analytical Techniques:

[Click to download full resolution via product page](#)

Caption: Relationship between the analytical techniques for the characterization of **2-Methoxy-5-nitrophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-5-nitrophenol 98 636-93-1 [sigmaaldrich.com]
- 2. 2-Methoxy-5-nitrophenol - Safety Data Sheet [chemicalbook.com]

- 3. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of 2-Methoxy-5-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041512#analytical-techniques-for-the-characterization-of-2-methoxy-5-nitrophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com